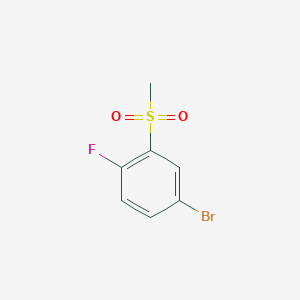

4-Bromo-1-fluoro-2-(methylsulphonyl)benzene

Description

4-Bromo-1-fluoro-2-(methylsulphonyl)benzene (CAS: 914636-38-7) is a halogenated benzene derivative featuring bromo (Br), fluoro (F), and methylsulphonyl (-SO₂CH₃) substituents at positions 4, 1, and 2, respectively . Its structural uniqueness arises from the electron-withdrawing effects of the sulfonyl group and the steric/electronic interplay between bromine and fluorine. This compound is widely employed in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and advanced materials . The methylsulphonyl group enhances reactivity in nucleophilic substitution and cross-coupling reactions, making it valuable for constructing complex molecules .

Properties

IUPAC Name |

4-bromo-1-fluoro-2-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO2S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQZZSWCUVJUEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650434 | |

| Record name | 4-Bromo-1-fluoro-2-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914636-38-7 | |

| Record name | 4-Bromo-1-fluoro-2-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Bromo-1-fluoro-2-(methylsulphonyl)benzene typically involves multiple steps:

Starting Material: The process begins with 2-fluoro-4-nitrotoluene.

Sulphonylation: The nitro group is converted to a methylsulphonyl group using thionyl chloride.

Bromination: The resulting compound is then brominated using sodium hydroxide and copper(I) bromide.

Final Product: The final step involves a reaction with silver iodide to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Bromo-1-fluoro-2-(methylsulphonyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Coupling Reactions: It can undergo coupling reactions with benzene sulfonamide in the presence of copper(I) iodide to form N-aryl sulfonamides.

Oxidation and Reduction: The methylsulphonyl group can be oxidized or reduced under specific conditions, leading to different products.

Common reagents used in these reactions include copper(I) iodide, thionyl chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-1-fluoro-2-(methylsulphonyl)benzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: It is used in the development of new drugs and therapeutic agents.

Material Science: The compound is utilized in the creation of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-fluoro-2-(methylsulphonyl)benzene involves its interaction with various molecular targets. The bromine and fluorine atoms, along with the methylsulphonyl group, contribute to its reactivity and ability to form stable intermediates. These interactions facilitate its use in various chemical reactions and applications.

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism : The reactivity and applications vary significantly with substituent positions. For example, this compound exhibits higher electrophilicity at the bromine site compared to its isomer 1-Bromo-2-fluoro-4-(methylsulfonyl)benzene due to the ortho-directing effect of the sulfonyl group .

- Functional Group Variations : Replacing fluorine with a methyl group (e.g., 4-Bromo-1-methyl-2-(methylsulfonyl)benzene) reduces polarity and increases hydrophobicity, impacting solubility in organic solvents .

- Trifluoromethyl vs. Methylsulphonyl : The sulfonyl chloride derivative (CAS: 176225-10-8) is more reactive in nucleophilic substitutions than the methylsulphonyl analogue, enabling diverse sulfonamide syntheses .

Pharmacological and Industrial Relevance

- Drug Design: Sulfonyl groups in compounds like Lanifibranor () and 2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid () demonstrate the importance of sulfone moieties in PPAR agonists and antibacterial agents. The target compound’s fluorine atom may enhance metabolic stability in similar drug candidates .

- Agrochemicals : Fluoro and bromo substituents in pesticides (e.g., fluazolate in ) correlate with improved pest resistance profiles. The target compound’s structure aligns with this trend .

Research Findings and Data

Spectral Characterization

- 1H NMR Analysis : confirms the ortho-substitution pattern in sulfone derivatives via simulated and experimental NMR data, a method applicable to verifying the structure of this compound .

- Crystallography : Brominated benzofuran sulfones () exhibit planar ring systems stabilized by halogen bonding, suggesting similar structural rigidity in the target compound .

Biological Activity

4-Bromo-1-fluoro-2-(methylsulphonyl)benzene, with the CAS number 914636-38-7, is an aromatic compound that has gained attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of bromine, fluorine, and a methylsulphonyl group attached to a benzene ring. This unique combination of substituents contributes to its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that halogenated aromatic compounds can inhibit the growth of various bacteria and fungi. The presence of the bromine and fluorine atoms may enhance these effects by increasing lipophilicity, allowing better membrane penetration.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. The compound has shown promising results in inducing apoptosis in human cancer cells, suggesting its potential as an anticancer agent. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For example, it may act as an inhibitor of cytochrome P450 enzymes, which are involved in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, raising concerns about drug interactions.

The biological activity of this compound can be attributed to its interaction with cellular targets:

- Membrane Interaction : The lipophilic nature allows it to integrate into cell membranes, disrupting their integrity.

- Enzyme Modulation : By binding to active sites on enzymes, it alters their function, which can lead to changes in metabolic processes.

- Oxidative Stress Induction : The generation of ROS can trigger signaling pathways associated with apoptosis.

Study 1: Antimicrobial Efficacy

A study conducted on a series of brominated compounds revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of many commercially available antibiotics, indicating its potential as a novel antimicrobial agent.

Study 2: Cytotoxicity Assessment

In a cytotoxicity assay involving human breast cancer cells (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates at higher concentrations, supporting its role as a potential anticancer therapeutic.

Data Table: Summary of Biological Activities

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against S. aureus and E. coli |

| Cytotoxicity | Induces apoptosis in MCF-7 cells |

| Enzyme Inhibition | Potential inhibitor of cytochrome P450 enzymes |

| Reactive Oxygen Species | Increases ROS generation leading to oxidative stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.